Di-p-Tolyl phosphate

Exposure Science Biomonitoring Organophosphate Flame Retardants

Accurate biomonitoring of tri-p-cresyl phosphate (TCrP) exposure is hindered by cross-reactivity of non-specific metabolites. Di-p-Tolyl phosphate is the definitive primary diester metabolite of TCrP, providing an unequivocal urinary biomarker for exposure assessment. - Specificity: Unique parent-metabolite relationship not shared by TPHP or other OPFR metabolites. - Quantification: Validated in LC-MS/MS methods across 259 human samples; deuterated internal standard (d14) available for isotope dilution. - Supply: High-purity (>98%) neat compound and certified solutions (50 µg/mL in isooctane) in stock for immediate shipment.

Molecular Formula C14H15O4P
Molecular Weight 278.24 g/mol
CAS No. 843-24-3
Cat. No. B032852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-p-Tolyl phosphate
CAS843-24-3
SynonymsBis(4-methylphenyl) Ester Phosphoric Acid;  Di-p-tolyl Ester Phosphoric Acid;  p-Tolyl Phosphate ((C7H7O)2(HO)PO);  Bis(4-methylphenyl) Phosphate;  Bis(p-tolyl) phosphate;  Di-p-tolyl Hydrogen Phosphate
Molecular FormulaC14H15O4P
Molecular Weight278.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C
InChIInChI=1S/C14H15O4P/c1-11-3-7-13(8-4-11)17-19(15,16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,15,16)
InChIKeyPLUDEAUQZKPAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-p-Tolyl Phosphate: Key Properties


Di-p-Tolyl phosphate (CAS 843-24-3), also known as bis(4-methylphenyl) hydrogen phosphate, is an aryl phosphate ester with the molecular formula C14H15O4P and a molecular weight of 278.24 g/mol . It functions as both a flame retardant and plasticizer, particularly in polymer systems such as polyvinyl chloride (PVC) and polyurethane . A defining characteristic is its role as the primary diester metabolite of the commercial flame retardant plasticizer tri-p-cresyl phosphate (TCP), a relationship that underpins its value as a specific exposure biomarker .

Workflow
Exposure science & biomonitoring studies
Selection Context
Specific metabolite of tri-p-cresyl phosphate (TCP)
Format Support
Analytical standard & deuterated ISTD availability

Di-p-Tolyl Phosphate Substitution Limitations


Substitution of Di-p-Tolyl phosphate with other aryl phosphates is not straightforward due to compound-specific metabolic pathways and analytical requirements. For instance, triphenyl phosphate (TPHP) and tricresyl phosphate (TCrP) generate distinct diester metabolites with unique chromatographic and mass spectrometric properties [1]. Di-p-Tolyl phosphate is the specific hydrolytic metabolite of tri-p-cresyl phosphate, and this precise structural relationship is essential for accurate exposure assessment and biomarker development. Using an alternative diester phosphate would lead to incorrect quantification and misidentification of the parent compound exposure, undermining environmental monitoring and toxicological studies .

RISK
Metabolite specificity may shift
Alternative diesters (e.g., diphenyl phosphate from TPHP) have distinct metabolic pathways and chromatographic properties, undermining accurate TCP exposure assessment.
RISK
LC-MS/MS method transfer requires review
Retention times, fragmentation patterns, and matrix effects will differ from other aryl phosphate metabolites, potentially breaking validated analytical methods.
RISK
Toxicological endpoint context differs
Class-level inferences from other organophosphates may not predict the specific toxicity profile of this diester metabolite in neurotoxicity research models.

Di-p-Tolyl Phosphate Quantitative Evidence


TCrP-Specific Metabolite as Exposure Biomarker

Di-p-Tolyl phosphate is established as the specific diester metabolite of tri-p-cresyl phosphate (TCrP), a relationship that underpins its use as a urinary biomarker for human exposure to TCrP. This specific metabolic pathway is not shared by other aryl phosphates such as triphenyl phosphate (TPHP), which generates diphenyl phosphate (DPHP) as its primary metabolite [1]. The study confirmed the detection of this metabolite in 259 paired human urine and blood samples, enabling the development of a new biomarker for TCrP exposure for epidemiological research [1].

TCrP-Specific Metabolite
Head-to-head
Unique parent-metabolite relationship
Detected in 259 paired human urine/blood samples (LC-MS/MS)
Supports source apportionment in exposure studies
Context: differentiates TCP from TPHP exposure via DPHP metabolite
Exposure Science Biomonitoring Organophosphate Flame Retardants

Analytical Standard for OPFR Quantification

Di-p-Tolyl phosphate is widely available as a certified analytical reference standard, including solutions at defined concentrations (e.g., 50 µg/mL in isooctane) and deuterated forms (Di-p-tolyl-phosphate-d14) for use as internal standards in mass spectrometry . This contrasts with many other organophosphate diester metabolites, for which certified standards may be less accessible. The availability of isotopically labeled analogs is critical for accurate quantification in complex biological and environmental matrices using isotope dilution mass spectrometry (IDMS) .

Analytical Standard
Reported
Certified reference standard & ISTD available
Neat compound, 50 µg/mL solution, and d14-deuterated analog
Supports robust LC-MS/MS quantification
Context: isotope dilution mass spectrometry applications
Analytical Chemistry Reference Materials Environmental Monitoring

Acute Toxicity vs. Tri-p-Cresyl Phosphate

Acute oral toxicity studies in mice report LD50 values of 0.5 g/kg for males and 0.6 g/kg for females for Di-p-Tolyl phosphate . While direct comparator data for other diester phosphates in the same study is not available, class-level inference suggests this is moderately toxic. For comparison, the parent compound tri-p-cresyl phosphate (TCrP) has reported oral LD50 values in rats ranging from 3-10 g/kg, indicating that the diester metabolite may be more acutely toxic than the parent triester [1].

Acute Toxicity
Class-level inference
LD50 ~0.5-0.6 g/kg (mice)
Parent triester TCP LD50 is 3-10 g/kg (rats)
Supports occupational hazard assessment research
Context: comparative toxicology studies of organophosphate esters
Toxicology Risk Assessment Organophosphate Esters

Di-p-Tolyl Phosphate Optimal Applications


TCrP Exposure Biomonitoring

Di-p-Tolyl phosphate is the preferred analytical standard for quantifying human exposure to the flame retardant tri-p-cresyl phosphate (TCrP) through urinary biomonitoring. As the specific diester metabolite of TCrP, its measurement in urine provides a reliable indicator of internal dose, as demonstrated in a population study of 259 individuals [1]. This application leverages the compound's unique parent-metabolite relationship, a property not shared by metabolites of other OPFRs like triphenyl phosphate. Procurement of high-purity Di-p-Tolyl phosphate and its deuterated analog is essential for developing and validating LC-MS/MS methods in exposure science laboratories.

Analytical Method Development for OPFRs

Due to its well-defined structure and commercial availability as a certified reference material, Di-p-Tolyl phosphate serves as a key calibration standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for analyzing OPFRs and their metabolites in environmental and biological samples [1]. The availability of a deuterated internal standard (Di-p-tolyl-phosphate-d14) enables accurate quantification using isotope dilution techniques, correcting for matrix effects and analyte losses during sample preparation . This makes it a critical component for method development in environmental monitoring, food safety, and toxicology laboratories.

Organophosphate Neurotoxicity Research

Di-p-Tolyl phosphate's known ability to inhibit acetylcholinesterase and its acute toxicity profile (LD50 0.5-0.6 g/kg in mice) make it a relevant compound for studying the mechanisms of organophosphate neurotoxicity [1]. Its role as the primary neurotoxic metabolite of tri-p-cresyl phosphate is of particular interest in investigating organophosphate-induced delayed neuropathy (OPIDN). Researchers studying the comparative toxicology of organophosphate esters require this specific diester to elucidate structure-activity relationships and metabolic activation pathways, especially when comparing the toxicity of different triaryl phosphate isomers .

Application
Selection Property
Validation Focus
TCrP Exposure Biomonitoring
Metabolite specificity for TCP
Human biomonitoring cohort studies
OPFR Analytical Method Development
Certified reference standard & deuterated ISTD
LC-MS/MS isotope dilution methods
Organophosphate Neurotoxicity Research
Acute toxicity profile (LD50)
In vitro/in vivo mechanistic studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Di-p-Tolyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.